

[Gly9-OH]-Atosiban: A Technical Overview of a Key Atosiban Analog

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	[Gly9-OH]-Atosiban	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

[Gly9-OH]-Atosiban is recognized as a principal analog and process-related impurity of Atosiban, a synthetic nonapeptide antagonist of the oxytocin and vasopressin V1a receptors used clinically to delay preterm labor.[1] This document provides a comprehensive technical guide on [Gly9-OH]-Atosiban, focusing on its chemical identity, synthesis, and analytical characterization. While its discovery is intrinsically linked to the manufacturing and degradation pathways of Atosiban, this guide will treat it as a distinct chemical entity for detailed examination.

Chemical and Physical Properties

[Gly9-OH]-Atosiban is formed through the hydrolysis of the C-terminal glycinamide of Atosiban to a glycine carboxylic acid. This modification results in a distinct chemical profile.



Property	Value	Reference
Chemical Name	((S)-5-Amino-2-((S)-1- ((4R,7S,10S,13S,16R)-7-(2- amino-2-oxoethyl)-13-((S)-sec- butyl)-16-(4-ethoxybenzyl)-10- ((R)-1- hydroxyethyl)-6,9,12,15,18- pentaoxo-1,2-dithia- 5,8,11,14,17- pentaazacycloicosane-4- carbonyl)pyrrolidine-2- carboxamido)pentanoyl)glycin e	[2]
Molecular Formula	C43H66N10O13S2	[3]
Molecular Weight	995.18 g/mol	[3]
CAS Number	168102-69-0	[2]
Canonical SMILES	CCC(C)C1C(=0)NC(C(=0)NC (C(=0)NC(C(=0)N2CCC2C(=0)NC(C(=0)NCC(=0)0)CCC N)CSSCC(=0)NC(C(=0)N1)C C3=CC=C(C=C3)OCC)CC(=0)N)C(C)O	
Appearance	White to off-white solid (presumed)	_
Solubility	Expected to have good solubility in aqueous buffers	

Synthesis and Purification

The synthesis of **[Gly9-OH]-Atosiban** is not typically a targeted process but rather a consequence of the synthesis and degradation of Atosiban. It is primarily formed during the final deprotection and cleavage steps in solid-phase peptide synthesis (SPPS) of Atosiban or through hydrolysis during storage.



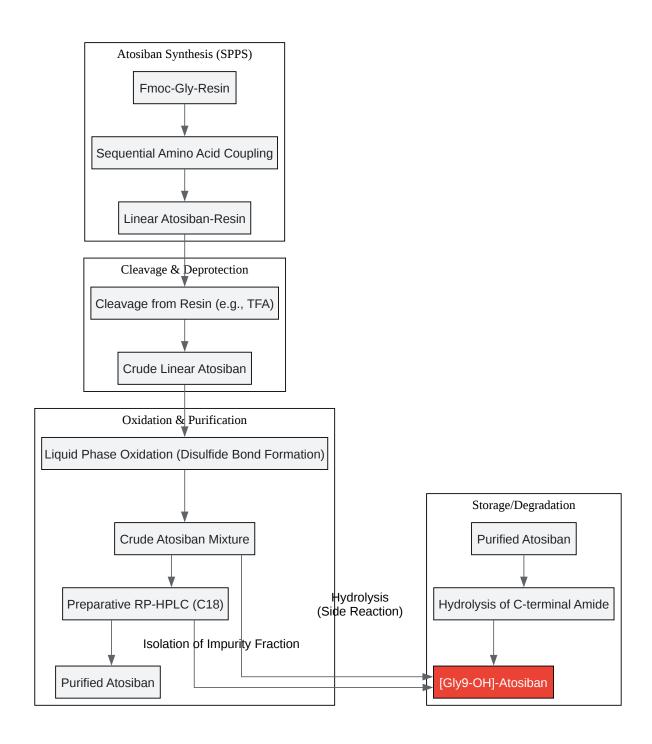




A patented method for the preparation of Atosiban impurities, including **[Gly9-OH]-Atosiban** (referred to as impurity E in the patent), involves the following general steps:

- Oxidation of crude Atosiban: The initial crude product from synthesis is treated with an oxidizing agent.
- Purification by Reversed-Phase HPLC: The oxidized solution is then subjected to preparative reversed-phase chromatography on a C18 column.
- Gradient Elution: A gradient of acetonitrile in water with 0.05% trifluoroacetic acid is used as the mobile phase.
- Fraction Collection and Analysis: Fractions are collected and analyzed, with the target impurity eluting at a specific time window. The detection wavelength is typically 220 nm.
- Lyophilization: The fractions containing the purified impurity are pooled, concentrated, and lyophilized to yield the final product.





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Workflow for the formation and isolation of [Gly9-OH]-Atosiban.

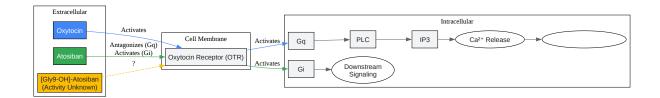


Pharmacological Profile: An Unexplored Frontier

Despite being a well-known analog of Atosiban, there is a notable absence of publicly available pharmacological data for **[Gly9-OH]-Atosiban**. To date, no studies have been published detailing its binding affinity for the oxytocin receptor or the vasopressin V1a receptor. Consequently, key quantitative metrics such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) remain undetermined.

The primary mechanism of action for Atosiban involves the competitive antagonism of the oxytocin receptor, which is coupled to Gq protein. This antagonism inhibits the phospholipase C (PLC) pathway, leading to a decrease in inositol triphosphate (IP3) and subsequent reduction in intracellular calcium levels, ultimately causing myometrial relaxation. Furthermore, Atosiban has been shown to act as a biased agonist at the oxytocin receptor, activating the Gi signaling pathway.

The pharmacological activity of **[Gly9-OH]-Atosiban** is an area ripe for investigation. The presence of a C-terminal carboxylate in place of the amide could potentially alter its binding affinity, selectivity, and functional activity at the oxytocin and vasopressin receptors.



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Known signaling pathways of the oxytocin receptor and the unknown interaction of **[Gly9-OH]- Atosiban**.



Future Directions

The lack of pharmacological data on **[Gly9-OH]-Atosiban** represents a significant knowledge gap. Future research should focus on:

- Pharmacological Characterization: Conducting in vitro receptor binding assays to determine the affinity of [Gly9-OH]-Atosiban for oxytocin and vasopressin receptors.
- Functional Assays: Performing cell-based functional assays to elucidate whether [Gly9-OH] Atosiban acts as an antagonist, agonist, or biased agonist at these receptors.
- In Vivo Studies: If in vitro activity is established, subsequent in vivo studies in relevant animal models could assess its tocolytic efficacy and pharmacokinetic profile.

A thorough investigation into the biological activity of **[Gly9-OH]-Atosiban** will not only provide a more complete understanding of the structure-activity relationships of Atosiban analogs but also clarify the potential contribution of this impurity to the overall pharmacological profile of Atosiban preparations.

Conclusion

[Gly9-OH]-Atosiban is a chemically defined analog of Atosiban, primarily encountered as a process-related impurity. While methods for its synthesis and purification are established in the context of impurity management, its pharmacological properties remain uncharacterized. This technical guide consolidates the current knowledge on [Gly9-OH]-Atosiban and highlights the critical need for further research to determine its biological activity. Such studies are essential for a comprehensive understanding of its potential as a pharmacological agent and its impact on the therapeutic use of Atosiban.

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- To cite this document: BenchChem. [[Gly9-OH]-Atosiban: A Technical Overview of a Key Atosiban Analog]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12407015#discovery-of-gly9-oh-atosiban-as-an-atosiban-analog]

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